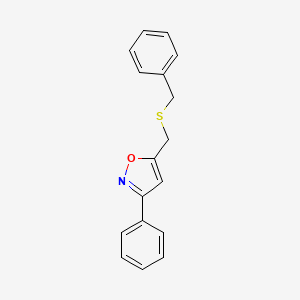

Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzyl sulfides involves a substitution reaction at the sulfur of phosphinic acid thioesters . An unexpected carbon–sulfur bond formation takes place in the reaction between phosphinic acid thioesters and benzyl Grignard reagents . This method for benzyl sulfides has a wide substrate scope and was applicable for the synthesis of a drug analog .Applications De Recherche Scientifique

Drug Discovery

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide, containing this isoxazole ring, could potentially be used in the field of drug discovery .

Synthesis of Isoxazoles

Isoxazoles can be synthesized using various methods, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, these metal-catalyzed reactions have several disadvantages such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, alternate metal-free synthetic routes are being developed, and Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide could potentially be used in these synthetic routes .

Antimicrobial Activity

Compounds containing 1,3,4-thiadiazoles, 5-arylazothiazoles, and pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines have shown antimicrobial activity . Since Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide contains an isoxazole ring, it could potentially be used to synthesize these compounds and thus, could have antimicrobial applications .

Anticancer Activity

1,3,4-Thiadiazoles have shown anticancer activity . Therefore, Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide could potentially be used to synthesize 1,3,4-thiadiazoles and could have anticancer applications .

Antioxidant Activity

1,3,4-Thiadiazoles have also shown antioxidant activity . Therefore, Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide could potentially be used to synthesize 1,3,4-thiadiazoles and could have antioxidant applications .

Treatment of Alzheimer’s Disease

1,3,4-Thiadiazoles have shown acetylcholinesterase inhibition for the treatment of Alzheimer’s disease . Therefore, Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide could potentially be used to synthesize 1,3,4-thiadiazoles and could have applications in the treatment of Alzheimer’s disease .

Propriétés

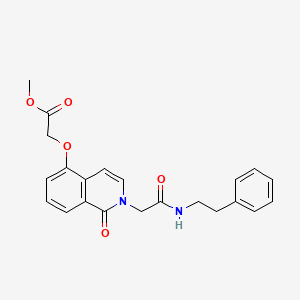

IUPAC Name |

5-(benzylsulfanylmethyl)-3-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NOS/c1-3-7-14(8-4-1)12-20-13-16-11-17(18-19-16)15-9-5-2-6-10-15/h1-11H,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWYJJCFDJLCMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2=CC(=NO2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2357836.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2357838.png)

![6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one](/img/structure/B2357841.png)

![3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2357849.png)

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2357850.png)

![Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2357851.png)